Cas no 1017430-12-4 (3-Amino-n-ethyl-5-methylbenzene-1-sulfonamide)

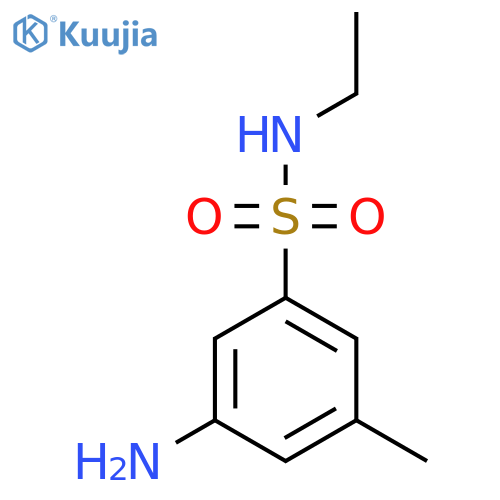

1017430-12-4 structure

商品名:3-Amino-n-ethyl-5-methylbenzene-1-sulfonamide

3-Amino-n-ethyl-5-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- EN300-1067569

- 3-AMINO-N-ETHYL-5-METHYLBENZENE-1-SULFONAMIDE

- 3-amino-N-ethyl-5-methylbenzenesulfonamide

- CS-0350687

- 1017430-12-4

- Benzenesulfonamide, 3-amino-N-ethyl-5-methyl-

- 3-Amino-n-ethyl-5-methylbenzene-1-sulfonamide

-

- インチ: 1S/C9H14N2O2S/c1-3-11-14(12,13)9-5-7(2)4-8(10)6-9/h4-6,11H,3,10H2,1-2H3

- InChIKey: MBYXTTGEERSTHV-UHFFFAOYSA-N

- ほほえんだ: S(C1C=C(C=C(C)C=1)N)(NCC)(=O)=O

計算された属性

- せいみつぶんしりょう: 214.07759887g/mol

- どういたいしつりょう: 214.07759887g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 80.6Ų

じっけんとくせい

- 密度みつど: 1.223±0.06 g/cm3(Predicted)

- ふってん: 400.0±55.0 °C(Predicted)

- 酸性度係数(pKa): 11.95±0.50(Predicted)

3-Amino-n-ethyl-5-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1067569-1.0g |

3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |

1017430-12-4 | 1g |

$943.0 | 2023-05-27 | ||

| Enamine | EN300-1067569-2.5g |

3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |

1017430-12-4 | 95% | 2.5g |

$1230.0 | 2023-10-28 | |

| Enamine | EN300-1067569-10.0g |

3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |

1017430-12-4 | 10g |

$4052.0 | 2023-05-27 | ||

| Enamine | EN300-1067569-0.05g |

3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |

1017430-12-4 | 95% | 0.05g |

$528.0 | 2023-10-28 | |

| Enamine | EN300-1067569-0.1g |

3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |

1017430-12-4 | 95% | 0.1g |

$553.0 | 2023-10-28 | |

| Enamine | EN300-1067569-0.25g |

3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |

1017430-12-4 | 95% | 0.25g |

$579.0 | 2023-10-28 | |

| Enamine | EN300-1067569-1g |

3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |

1017430-12-4 | 95% | 1g |

$628.0 | 2023-10-28 | |

| Enamine | EN300-1067569-5g |

3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |

1017430-12-4 | 95% | 5g |

$1821.0 | 2023-10-28 | |

| Enamine | EN300-1067569-5.0g |

3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |

1017430-12-4 | 5g |

$2732.0 | 2023-05-27 | ||

| Enamine | EN300-1067569-0.5g |

3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |

1017430-12-4 | 95% | 0.5g |

$603.0 | 2023-10-28 |

3-Amino-n-ethyl-5-methylbenzene-1-sulfonamide 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

1017430-12-4 (3-Amino-n-ethyl-5-methylbenzene-1-sulfonamide) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬